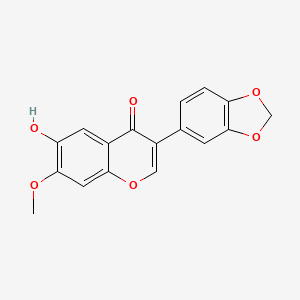
Acicerone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acicerone is a natural product that belongs to the class of sesquiterpenes. This compound has been the subject of extensive research due to its potential therapeutic and environmental applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Acicerone involves several steps, starting from simple organic molecules. One common method includes the cyclization of farnesyl pyrophosphate, a key intermediate in the biosynthesis of sesquiterpenes. This reaction typically requires the presence of specific enzymes or catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound often involves the extraction from plant sources, particularly from Acacia farnesiana. The extraction process includes solvent extraction, followed by purification steps such as chromatography to isolate this compound in its pure form.
化学反応の分析
Types of Reactions: Acicerone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives, which may have different biological activities.
Reduction: Reduction of this compound can lead to the formation of reduced sesquiterpene derivatives.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various reagents, including halogens and nucleophiles, are used under controlled conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted sesquiterpenes with potential biological activities .
科学的研究の応用
Acicerone has a wide range of applications in scientific research, including:
Chemistry: this compound is used as a starting material for the synthesis of various sesquiterpene derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: this compound has been investigated for its potential therapeutic applications, including anti-inflammatory and hepatoprotective effects.
Industry: this compound is used in the production of fragrances and flavors due to its pleasant aroma
作用機序
The mechanism of action of Acicerone involves its interaction with various molecular targets and pathways. It has been shown to modulate the activity of enzymes involved in oxidative stress and inflammation. This compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. Additionally, it may interact with cellular signaling pathways to exert its anti-inflammatory effects .
類似化合物との比較
Farnesol: A sesquiterpene alcohol with similar biological activities.
Nerolidol: Another sesquiterpene with antimicrobial and antioxidant properties.
Bisabolol: Known for its anti-inflammatory and skin-soothing effects.
Uniqueness: Acicerone stands out due to its unique combination of biological activities and its presence in specific plant species like Acacia farnesiana. Its potential therapeutic applications, particularly in the field of hepatoprotection and anti-inflammatory effects, make it a compound of significant interest in scientific research .
特性
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-6-hydroxy-7-methoxychromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O6/c1-20-15-6-14-10(5-12(15)18)17(19)11(7-21-14)9-2-3-13-16(4-9)23-8-22-13/h2-7,18H,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKFSLLANSCHECV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)OC=C(C2=O)C3=CC4=C(C=C3)OCO4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
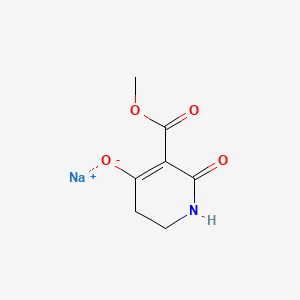
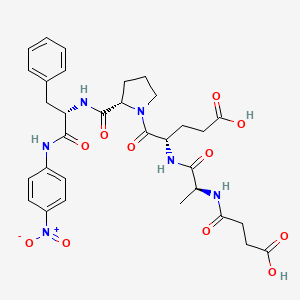

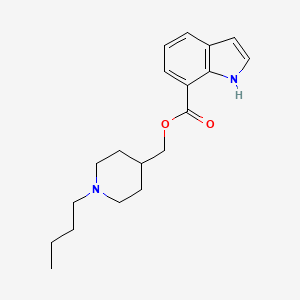


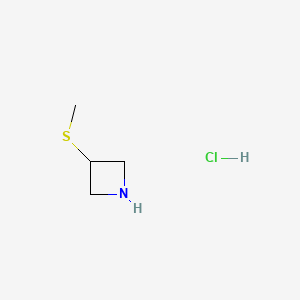
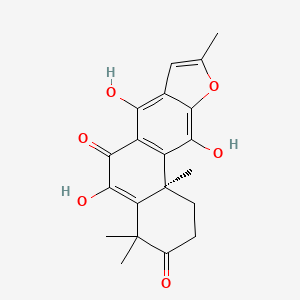

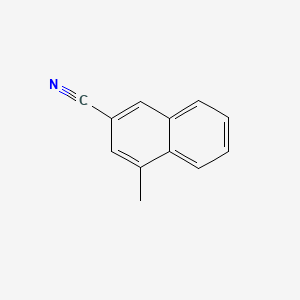
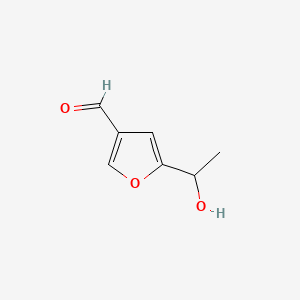
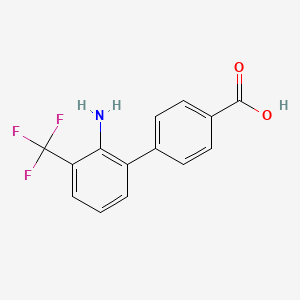
![2-Methylimidazo[1,2-a]pyridin-8-ylamine hydrochloride](/img/structure/B600133.png)
